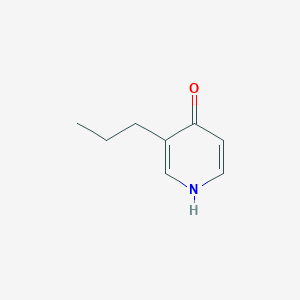
3-Propylpyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylpyridin-4-ol is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a propyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the pyridine ring. Pyridine derivatives, including this compound, are significant due to their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylpyridin-4-ol can be achieved through several methods. One common approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. . Another method involves the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .
Applications De Recherche Scientifique
3-Propylpyridin-4-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Pyridine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of 3-Propylpyridin-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signaling pathways. These interactions can lead to changes in cellular processes, such as gene expression and metabolic pathways .
Comparaison Avec Des Composés Similaires
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Comparison: 3-Propylpyridin-4-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to pyridin-2-ol and pyridin-3-ol, this compound has different nucleophilic centers, leading to distinct reaction pathways and products. The propyl group also enhances its lipophilicity, potentially affecting its solubility and interaction with biological membranes .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
3-propyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-6-9-5-4-8(7)10/h4-6H,2-3H2,1H3,(H,9,10) |
Clé InChI |
UAFUYZFLVUEGEW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CNC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


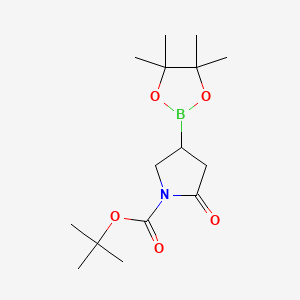
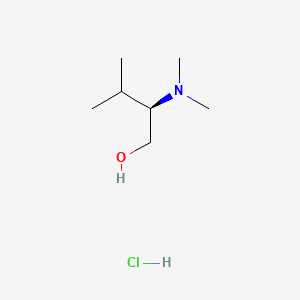

![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)

![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)


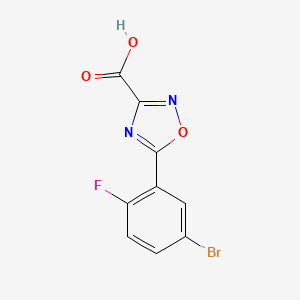
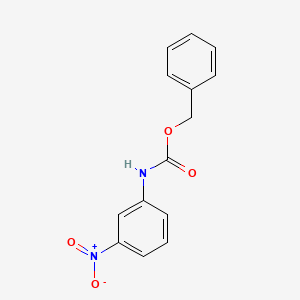

![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)
![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)

